2-Chloro-4-fluoro-6-methylpyridine
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Overview
Description
2-Chloro-4-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by chlorine, fluorine, and methyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylpyridine typically involves halogenation and methylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and fluorine atoms. For instance, starting with 2-chloro-4-fluoropyridine, a methyl group can be introduced at the 6-position using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and methylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-fluoro-6-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the methyl group can influence the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
- 2-Chloro-4-fluoropyridine
- 2-Chloro-6-methylpyridine
- 4-Fluoro-6-methylpyridine
- 2,4-Dichloro-6-methylpyridine
Comparison: 2-Chloro-4-fluoro-6-methylpyridine is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the pyridine ringCompared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable molecule for targeted research and development .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKZWTOZJMKKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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